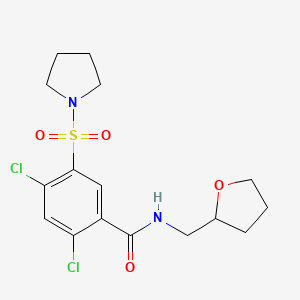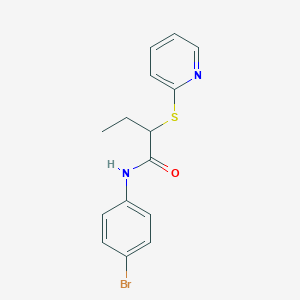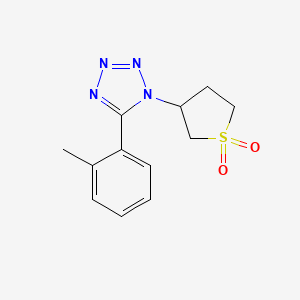
2,4-dichloro-5-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
2,4-dichloro-5-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that acts as a neuromodulator in the central nervous system. Adenosine receptors are widely distributed throughout the body and play a critical role in many physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is one of four known subtypes of adenosine receptors, and it is primarily found in the brain and in the heart. DPCPX has been extensively studied for its potential therapeutic applications in a variety of neurological and cardiovascular disorders.
Applications De Recherche Scientifique
Chemical and Physical Properties
The unique chemical structure of 2,4-dichloro-5-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide allows for its involvement in a wide range of chemical reactions and studies. Its reactivity and interactions with other chemical compounds are of significant interest in synthetic chemistry and materials science. The presence of chloro, sulfonyl, and benzamide functional groups within its structure offers multiple points of reactivity for the synthesis of complex molecules and polymers, potentially useful in developing new materials with specific properties (Sanders, et al., 2003).
Biological Applications
In the realm of biochemistry and pharmacology, compounds with structures similar to 2,4-dichloro-5-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide have been explored for their potential biological activities. Their interactions with biological macromolecules and possible roles in modulating biochemical pathways are areas of active research. These studies aim to understand the compound's mechanism of action at the molecular level, providing insights into its potential therapeutic applications or biological impacts (Kodandaram, Rai, & Halder, 2010).
Environmental Impact and Safety
The environmental persistence and impact of chemicals like 2,4-dichloro-5-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide are critical areas of investigation. Studies on their degradation, bioaccumulation, and potential toxicity to ecosystems contribute to understanding their environmental footprint. These findings are crucial for assessing the safety of releasing such compounds into the environment and for developing guidelines for their safe use and disposal (Yogui & Sericano, 2009).
Propriétés
IUPAC Name |
2,4-dichloro-N-(oxolan-2-ylmethyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O4S/c17-13-9-14(18)15(25(22,23)20-5-1-2-6-20)8-12(13)16(21)19-10-11-4-3-7-24-11/h8-9,11H,1-7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRBHOVTZKOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3CCCO3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-isobutyryl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4063210.png)


![N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4063236.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4063239.png)
![2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
![2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063243.png)
![2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063247.png)
![4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063250.png)

![N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B4063282.png)
![2,5-dimethylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063297.png)
![3-{[5-(benzylthio)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B4063302.png)
![2-bromo-N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4063310.png)